molecular formula C16H15N5O2 B5717725 N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5717725
M. Wt: 309.32 g/mol
InChI Key: YTXLXSPMTVLUQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, aiming to introduce specific functional groups that contribute to the compound's chemical and physical properties. For instance, compounds similar to N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide are synthesized through reactions that may involve cyclization, substitution, and the formation of benzamide linkages, often aiming for specific molecular conformations and supramolecular aggregations (Sagar et al., 2018).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, which reveals details about molecular conformation, supramolecular aggregation, and the role of various intermolecular interactions, including hydrogen bonding and π-π stacking interactions. Such structural characterization is crucial for understanding the compound's chemical behavior and reactivity (Sagar et al., 2018).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including N-H...O hydrogen bonding, C-H...π interactions, and possibly intramolecular interactions that can influence their supramolecular structure. These reactions are essential for the compound's functionality and potential applications in different chemical contexts (Sagar et al., 2018).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-6-7-15(23-2)14(8-11)18-16(22)12-4-3-5-13(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXLXSPMTVLUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

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